molecular formula C19H20Cl2N2O4S B4229573 N-(2,3-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

N-(2,3-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4229573
M. Wt: 443.3 g/mol
InChI Key: JPVZKLVPWVMGDU-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the role of adenosine receptors in various physiological and pathological processes.

Scientific Research Applications

Radiation Sensitization in Cancer Therapy

Radiation therapy is a common treatment for cancer, but enhancing its effectiveness remains a challenge. Recent research has explored the use of radiosensitizers to sensitize cancer cells to radiation. N-(2,3-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide has shown promise as a radiosensitizer by modulating DNA damage response pathways. It enhances the effects of radiation on tumor cells, potentially improving treatment outcomes .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. This compound has demonstrated anti-inflammatory effects by inhibiting specific pathways involved in immune responses. Researchers are investigating its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Beyond radiation sensitization, N-(2,3-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide exhibits direct anticancer activity. It interferes with cell cycle progression, induces apoptosis (programmed cell death), and inhibits tumor growth. Studies have explored its efficacy against different cancer types, including breast, lung, and colon cancers .

Targeting DNA Repair Mechanisms

DNA repair pathways are essential for maintaining genomic stability. Dysregulation of these pathways contributes to cancer development. This compound interferes with DNA repair enzymes, potentially sensitizing cancer cells to DNA-damaging agents. Researchers are investigating its role in combination therapies .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. Some studies suggest that this compound has neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. Further research is needed to explore its potential in treating neurodegenerative conditions .

Chemical Biology and Drug Design

Researchers in chemical biology and medicinal chemistry are intrigued by the structural features of this compound. Its unique combination of a piperidine ring, sulfonamide group, and phenyl moieties offers opportunities for drug design. Scientists explore modifications to enhance its selectivity, potency, and pharmacokinetic properties .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c1-27-14-7-9-15(10-8-14)28(25,26)23-11-3-4-13(12-23)19(24)22-17-6-2-5-16(20)18(17)21/h2,5-10,13H,3-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVZKLVPWVMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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